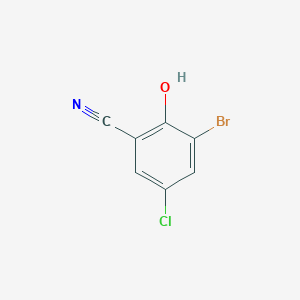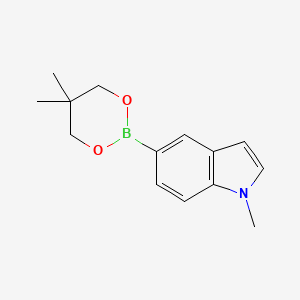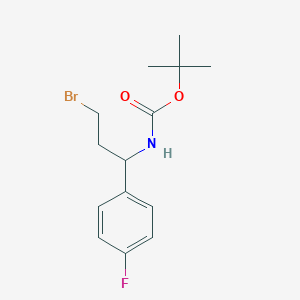
3-Bromo-5-chloro-2-hydroxybenzonitrile
Übersicht
Beschreibung
3-Bromo-5-chloro-2-hydroxybenzonitrile is a chemical compound with the CAS Number: 938117-34-1 . It has a molecular weight of 232.46 and is a solid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-5-chloro-2-hydroxybenzonitrile . The InChI code is 1S/C7H3BrClNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H .Physical And Chemical Properties Analysis
3-Bromo-5-chloro-2-hydroxybenzonitrile is a solid at ambient temperature . It has a molecular weight of 232.46 .Wissenschaftliche Forschungsanwendungen
Photochemical Properties and Reactions
The photochemistry of halogenated benzonitriles, closely related to 3-Bromo-5-chloro-2-hydroxybenzonitrile, has been extensively studied. For instance, the photochemistry of 5-chloro-2-hydroxybenzonitrile, a compound with similar structural features, shows the formation of transient species like cyanobenzo-1,4-quinone-O-oxide and 2-cyanophenoxyl radical in reaction with oxygen and propan-2-ol, respectively. These studies contribute to understanding the photochemical behavior of halogenated benzonitriles in different environments (Bonnichon et al., 1999).
Environmental Photodegradation
Research on compounds like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), which is structurally similar to 3-Bromo-5-chloro-2-hydroxybenzonitrile, provides insights into the environmental photodegradation of these compounds. The presence of sodium chloride, for example, has been found to influence the photodegradation of bromoxynil, yielding various photoproducts, including 3-bromo-4-hydroxybenzonitrile and 3-bromo-5-chloro-4-hydroxybenzonitrile, through photoincorporation of chloride ions (Kochany et al., 1990).
Crystallography and Structural Analysis
The structural analysis of halogenated benzonitriles, like 3,5-Dihalo-4-hydroxybenzonitriles, reveals their ability to form chain-like arrangements and polymorphs. This knowledge is crucial for understanding the chemical and physical properties of these compounds, which can impact their behavior and applications in various scientific fields (Britton, 2006).
Herbicide Resistance and Detoxification
The use of bromoxynil and related compounds in agriculture has led to studies on herbicide resistance. Research on transgenic plants expressing a bacterial detoxification gene for bromoxynil demonstrates the potential of genetic engineering in developing herbicide-resistant crops. This has implications for agricultural practices and crop protection strategies (Stalker et al., 1988).
Soil Interaction and Organic Matter Chemistry
The interaction of halogenated benzonitriles like bromoxynil with soil organic matter significantly affects their environmental fate. Studies show that soil fulvic acids can influence the photodegradation rate of these compounds, providing insights into how they behave in different soil conditions and their potential environmental impact (Kochany et al., 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYARGJYZFXIQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-hydroxybenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















